molecular formula C11H11NO5 B12894760 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide CAS No. 75000-62-3

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

Cat. No.: B12894760
CAS No.: 75000-62-3
M. Wt: 237.21 g/mol
InChI Key: ZQTICOLCWCEVDL-UHFFFAOYSA-N
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Description

6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is a chemical compound with the molecular formula C11H11NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of 6-oxo-4,7-dimethoxybenzofuran-5-carboxamide.

    Reduction: Formation of 6-hydroxy-4,7-dimethoxybenzofuran-5-amine.

    Substitution: Formation of derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid
  • 6-hydroxy-4,7-dimethoxybenzofuran-5-amine
  • 6-hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide

Uniqueness

6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

75000-62-3

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

InChI

InChI=1S/C11H11NO5/c1-15-8-5-3-4-17-9(5)10(16-2)7(13)6(8)11(12)14/h3-4,13H,1-2H3,(H2,12,14)

InChI Key

ZQTICOLCWCEVDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N

Origin of Product

United States

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